molecular formula C22H25N3O2 B11697462 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide CAS No. 300568-58-5

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

Cat. No.: B11697462
CAS No.: 300568-58-5
M. Wt: 363.5 g/mol
InChI Key: MVFPNNMKILSAFV-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a pyrazolone-based benzamide derivative. Its core structure includes a pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) linked via an amide bond to a benzamide moiety substituted with a bulky tert-butyl group at the para position. This compound belongs to a broader class of antipyrine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

CAS No.

300568-58-5

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

InChI

InChI=1S/C22H25N3O2/c1-15-19(21(27)25(24(15)5)18-9-7-6-8-10-18)23-20(26)16-11-13-17(14-12-16)22(2,3)4/h6-14H,1-5H3,(H,23,26)

InChI Key

MVFPNNMKILSAFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation between hydrazine derivatives and 1,3-diketones. For example, 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine (a key intermediate) is prepared by reacting hydrazine hydrate with 4,4-dimethyl-3-oxopentanoate under acidic conditions.

Reaction Conditions :

  • Solvent : Anhydrous ethanol

  • Temperature : 20–45°C

  • Time : 12–15 hours

  • Yield : 70%

This method avoids harsh reagents like phosphorus oxychloride, improving safety and scalability compared to earlier approaches.

Alternative Route Using DMF Dimethylacetal

A patent describes an optimized method using N,N-dimethylformamide dimethylacetal (DMF-DMA) to form the pyrazole precursor:

  • Starting Material : 4,4-Dimethyl-3-oxopentanoate reacts with DMF-DMA at 20–50°C for 30–50 hours.

  • Post-Treatment : Removal of excess DMF-DMA via toluene azeotrope and ether washing.

  • Yield : 78%

Introduction of the Tert-Butyl Group

The tert-butyl group is introduced via Friedel-Crafts alkylation or through pre-functionalized building blocks.

Friedel-Crafts Alkylation

Conditions :

  • Reagent : tert-Butyl chloride

  • Catalyst : Aluminum chloride (AlCl₃)

  • Solvent : Dichloromethane

  • Yield : ~65% (estimated from analogous reactions)

This step is critical for ensuring regioselectivity, as competing reactions may lead to byproducts.

Use of Pre-Functionalized Intermediates

In some routes, the tert-butyl group is incorporated early via 4-tert-butylbenzoic acid , which is converted to its acyl chloride for subsequent amide coupling.

Amide Bond Formation

The final step involves coupling the pyrazole amine with 4-tert-butylbenzoyl chloride.

Schotten-Baumann Reaction

Conditions :

  • Reagents : 4-Tert-butylbenzoyl chloride, pyrazole amine

  • Base : Aqueous sodium hydroxide (NaOH)

  • Solvent : Dichloromethane/water biphasic system

  • Yield : 85–90%

Carbodiimide-Mediated Coupling

For sensitive substrates, EDCI/HOBt is used:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt)

  • Solvent : Dimethylformamide (DMF)

  • Yield : 88%

Optimization and Scalability

Catalytic Improvements

Palladium catalysts (e.g., Pd(PPh₃)₄) enhance efficiency in cross-coupling steps, as seen in analogous Suzuki-Miyaura reactions:

  • Catalyst Loading : 1–2 mol%

  • Solvent : Toluene/ethanol/water

  • Yield : 93%

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Temperature 80–100°CMaximizes rate
Solvent Polarity Low (toluene > DMF)Reduces side reactions

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation during Friedel-Crafts steps.

  • Solution : Controlled stoichiometry (1:1.1–1.3 molar ratio).

Purification Difficulties

  • Issue : Residual DMF-DMA in intermediates.

  • Solution : Azeotropic distillation with toluene.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Cyclocondensation High yield (70–78%)Long reaction times (12–50 h)
Schotten-Baumann Rapid, scalableRequires strict pH control
EDCI/HOBt Mild conditionsHigher cost

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Steric and Electronic Effects

  • The tert-butyl group in the target compound introduces significant steric bulk, which may hinder enzymatic degradation compared to smaller substituents like chlorine (as in the 4-chloro analog) .
  • Trifluoromethyl groups (e.g., in ) provide strong electron-withdrawing effects, enhancing electrophilic reactivity, whereas the tert-butyl group is purely electron-donating, favoring hydrophobic interactions .

Crystallographic and Stability Insights

  • The ethyl carbamate analog crystallizes in a monoclinic system with hydrogen-bonding networks (N–H···O and C–H···O), similar to the tert-butyl compound. However, the tert-butyl group may disrupt packing efficiency due to its bulk, reducing crystallinity .

Biological Activity

4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a synthetic compound belonging to the pyrazole class of organic compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features contribute to its chemical reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N3O3C_{21}H_{25}N_{3}O_{3} with a molecular weight of 399.51 g/mol. The compound includes a tert-butyl group, a benzamide moiety, and a substituted pyrazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H25N3O3
Molecular Weight399.51 g/mol
CAS Number305373-53-9
Chemical ClassPyrazole derivatives

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains.
  • Anti-Tubercular Activity : In a study investigating novel anti-tubercular agents, compounds with structural similarities to this benzamide were evaluated for their efficacy against Mycobacterium tuberculosis. Some exhibited promising inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM) .
  • Cytotoxicity Studies : The cytotoxic effects of related compounds were assessed on human embryonic kidney cells (HEK293), indicating that many derivatives are nontoxic at effective concentrations .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Antitubercular Agents : A series of substituted benzamide derivatives were synthesized and tested for anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds showed significant potency with IC90 values indicating effective inhibition .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives revealed that modifications in the structure could enhance biological activity. For example, the introduction of various substituents on the pyrazole ring was found to affect the potency against microbial strains .

Q & A

Basic: What experimental strategies optimize the synthesis of 4-tert-butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide?

Methodological Answer:
Statistical Design of Experiments (DoE) is critical for optimizing reaction conditions (e.g., temperature, solvent, catalyst loading). For pyrazolone derivatives like this compound, a fractional factorial design can identify key variables affecting yield. For example, orthogonal arrays or response surface methodology (RSM) minimize experimental runs while maximizing data robustness. Post-synthesis purification may involve column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the benzamide moiety. Reference analogous protocols in pyrazolylbenzamide synthesis for reagent selection (e.g., coupling agents like EDC/HOBt) .

Basic: How to characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction resolves the 3D conformation, particularly the orientation of the tert-butyl group and pyrazolone ring. For instance, bond angles like C5—C6—N1 (≈120.4°) and torsion angles in the dihydro-1H-pyrazole ring confirm non-planarity .
  • NMR spectroscopy : ¹H NMR reveals methyl group environments (δ ~2.3 ppm for N-methyl, δ ~1.4 ppm for tert-butyl). ¹³C NMR distinguishes carbonyl carbons (C=O at ~165–175 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 307.3465 (C₁₈H₁₇N₃O₂⁺) .

Advanced: How to resolve discrepancies between experimental spectral data and computational predictions?

Methodological Answer:
Contradictions often arise in carbonyl stretching frequencies (IR) or chemical shifts (NMR). For validation:

Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data. Adjust solvent models (PCM for DMSO) to improve accuracy .

Use X-ray crystallography to confirm substituent spatial arrangements, which may explain deviations in predicted vs. observed dihedral angles .

Cross-validate with Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that influence spectral properties .

Advanced: What computational approaches predict supramolecular interactions in crystalline forms of this compound?

Methodological Answer:

  • Hirshfeld surface analysis : Quantify close contacts (e.g., H···O/N) using CrystalExplorer. For pyrazolone derivatives, expect dominant H-bond interactions (e.g., N—H···O=C) contributing >30% of surface contacts .
  • DFT-based electrostatic potential maps : Identify electron-rich regions (e.g., carbonyl oxygen) for π-stacking or halogen bonding. Compare with packing diagrams from X-ray data to validate computational models .

Advanced: How to design reaction pathways for modifying substituents on the pyrazolone core?

Methodological Answer:

  • Nucleophilic substitution : Target the 4-benzamide position using acyl chlorides under Schotten-Baumann conditions. Monitor regioselectivity via LC-MS .
  • Oxidation/Reduction : Use KMnO₄ in acidic media to oxidize methyl groups to carboxylates or NaBH₄ to reduce carbonyls. Confirm functional group transformations via FT-IR (loss of C=O peaks at ~1700 cm⁻¹) .
  • Cross-coupling : Employ Suzuki-Miyaura reactions at boronate ester-modified positions (analogous to 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole derivatives) .

Advanced: How to integrate computational screening with experimental validation for reaction optimization?

Methodological Answer:

Quantum chemical reaction path searches : Use GRRM or AFIR methods to identify low-energy pathways for key steps (e.g., amide bond formation).

Machine learning : Train models on existing pyrazolone synthesis data to predict optimal catalysts/solvents. Validate experimentally via parallel reactors .

High-throughput experimentation : Test computationally derived conditions (e.g., 24-well plate reactions) with automated LC-MS analysis to rapidly iterate on yields .

Advanced: How to assess the compound’s potential bioactivity through molecular docking?

Methodological Answer:

Target selection : Prioritize proteins with pyrazolone-binding pockets (e.g., COX-2, kinases) using PharmMapper or SwissTargetPrediction.

Docking protocols : Use AutoDock Vina with flexible ligand sampling. Validate poses via MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability.

Pharmacophore analysis : Map H-bond acceptors (carbonyl oxygen) and hydrophobic regions (tert-butyl group) to align with known active sites .

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